(1-(3-Methylquinoxalin-2-yl)piperidin-4-yl)methanol
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Overview
Description
(1-(3-Methylquinoxalin-2-yl)piperidin-4-yl)methanol, also known as MQPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MQPM is a novel compound that belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .
Mode of Action
Piperidine derivatives have been shown to interact with various targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications .
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Advantages and Limitations for Lab Experiments
One of the advantages of using (1-(3-Methylquinoxalin-2-yl)piperidin-4-yl)methanol in lab experiments is its high potency and selectivity. This compound has been found to exhibit low toxicity and minimal side effects, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility, which can affect its bioavailability and efficacy.
Future Directions
There is still much to be explored regarding the potential therapeutic applications of (1-(3-Methylquinoxalin-2-yl)piperidin-4-yl)methanol. Future research should focus on understanding the exact mechanism of action of this compound and its interaction with various receptors and signaling pathways. Additionally, further studies should investigate the efficacy and safety of this compound in animal models and clinical trials. The development of novel formulations and delivery systems for this compound can also improve its bioavailability and efficacy.
Synthesis Methods
The synthesis of (1-(3-Methylquinoxalin-2-yl)piperidin-4-yl)methanol involves the reaction of 3-methylquinoxaline-2-carbaldehyde with piperidine-4-carboxylic acid, followed by reduction with sodium borohydride to yield this compound. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
Scientific Research Applications
(1-(3-Methylquinoxalin-2-yl)piperidin-4-yl)methanol has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, oncology, and cardiovascular diseases. In neuroscience, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular diseases, this compound has been found to have vasodilatory effects and improve cardiac function.
properties
IUPAC Name |
[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-15(18-8-6-12(10-19)7-9-18)17-14-5-3-2-4-13(14)16-11/h2-5,12,19H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCPVSDTHRJMLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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